N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea
Description
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea |
InChI |
InChI=1S/C9H14N4O/c1-2-11-9(14)13-8-5-3-4-7(6-10)12-8/h3-5H,2,6,10H2,1H3,(H2,11,12,13,14) |
InChI Key |
NENNTQVTXJNUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=CC(=N1)CN |
Origin of Product |
United States |
Preparation Methods
Direct Isocyanate-Amine Coupling
The most straightforward method involves reacting 6-(aminomethyl)pyridin-2-amine with ethyl isocyanate under mild conditions. This approach follows classical urea synthesis principles, where nucleophilic attack of the amine on the isocyanate generates the urea bond.
Procedure :
- Reagents : 6-(Aminomethyl)pyridin-2-amine (1 equiv), ethyl isocyanate (1.2 equiv), anhydrous THF or DCM, triethylamine (TEA, 1.5 equiv).
- Conditions : Stir at 0°C to room temperature for 12–24 hours under inert atmosphere.
- Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield : 65–78% (estimated from analogous reactions in).
Advantages : Simplicity, minimal side products.
Challenges : Requires strict anhydrous conditions to prevent hydrolysis of isocyanate.
Carbamic Acid Intermediate Route
A greener alternative utilizes CO₂ to form carbamic acids, which are activated using Mitsunobu reagents (e.g., diethyl azodicarboxylate, DEAD) to generate isocyanates in situ.
Procedure :
- Carbamic Acid Formation : Bubble CO₂ through a solution of 6-(aminomethyl)pyridin-2-amine in DBU (1,8-diazabicycloundec-7-ene) at 0°C for 1 hour.
- Activation : Add DEAD (1.2 equiv) and ethanol (1.5 equiv), stir at room temperature for 6 hours.
- Workup : Acidify with HCl, extract with DCM, and purify via recrystallization.
Yield : 70–85% (based on).
Advantages : Avoids handling toxic isocyanates; uses CO₂ as a feedstock.
Challenges : Sensitive to moisture; requires precise stoichiometry.
Protective Group Strategy
For substrates with competing reactive sites, a Boc-protected intermediate ensures regioselective urea formation.
Procedure :
- Protection : Treat 6-(aminomethyl)pyridin-2-amine with Boc₂O (1.2 equiv) in THF at 0°C.
- Urea Formation : React with ethyl isocyanate (1.1 equiv) in DCM at room temperature for 12 hours.
- Deprotection : Treat with TFA (10 eq) in DCM for 1 hour.
Yield : 60–72% overall (three steps, extrapolated from).
Advantages : Prevents side reactions at the aminomethyl group.
Challenges : Additional steps reduce efficiency.
CDI-Mediated Coupling
Carbonyldiimidazole (CDI) facilitates urea synthesis by activating amines for subsequent nucleophilic attack.
Procedure :
- Activation : Stir 6-(aminomethyl)pyridin-2-amine with CDI (1.5 equiv) in THF at 0°C for 1 hour.
- Coupling : Add ethylamine (1.2 equiv), heat to 50°C for 6 hours.
- Workup : Filter and purify via silica gel chromatography.
Yield : 55–68% (based on).
Advantages : Mild conditions; avoids isocyanates.
Challenges : Imidazole byproducts complicate purification.
Comparative Analysis of Methods
| Method | Yield (%) | Key Reagents | Conditions | Scalability |
|---|---|---|---|---|
| Isocyanate-Amine | 65–78 | Ethyl isocyanate, TEA | Room temperature | High |
| Carbamic Acid | 70–85 | CO₂, DEAD, DBU | 0°C to room temp | Moderate |
| Protective Group | 60–72 | Boc₂O, TFA | Multi-step | Low |
| CDI-Mediated | 55–68 | CDI, ethylamine | 50°C | Moderate |
Critical Insights :
- The carbamic acid route offers the highest yield and sustainability but demands expertise in handling gaseous CO₂.
- Direct isocyanate coupling is optimal for industrial-scale production due to simplicity.
- Protective group strategies are reserved for complex substrates with multiple reactive sites.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Reaction Types and Conditions
N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea participates in reactions typical of urea derivatives and heterocyclic amines:
Kinetics and Mechanistic Insights
-
Hydrolysis : Follows first-order kinetics under acidic conditions, with a rate constant at pH 2.5 and 25°C. Alkaline hydrolysis is slower ( at pH 12) due to steric hindrance from the pyridine ring.
-
Thermal Stability : Decomposition initiates at 150°C, with complete breakdown at 220°C, producing volatile byproducts detectable via gas chromatography-mass spectrometry (GC-MS).
Analytical Characterization
Reaction pathways are validated using:
-
Nuclear Magnetic Resonance (NMR) :
-
High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) of hydrolyzed products.
Functional Group Reactivity
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research:
Recent studies have indicated that derivatives of N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have shown antiproliferative activity against various cancer cell lines. The incorporation of the urea moiety has been linked to enhanced biological activity, making these derivatives candidates for further development in cancer therapeutics .
Case Study:
In a study evaluating the antiproliferative effects of urea derivatives, researchers found that certain modifications to the N-alkyl groups significantly increased cytotoxicity against breast cancer cells. The study highlighted the importance of structural optimization in enhancing the efficacy of these compounds .
2. Neuroprotective Effects:
Another area of interest is the neuroprotective effects of this compound against amyloid beta-induced mitochondrial dysfunction. Research indicates that this compound can modulate mitochondrial permeability transition pore opening, which is crucial in neurodegenerative diseases like Alzheimer's .
Case Study:
A study published in the European Journal of Medicinal Chemistry reported that modifications of pyridyl-urea small molecules led to significant improvements in their ability to protect neuronal cells from amyloid beta toxicity, suggesting potential therapeutic applications in neurodegenerative disorders .
Agricultural Applications
1. Herbicide Development:
The compound has also been explored for its herbicidal properties. Research indicates that pyridine-based ureas can act as effective herbicides by inhibiting specific metabolic pathways in plants. This application is particularly relevant for developing selective herbicides that target weed species without affecting crop plants.
Data Table 1: Herbicidal Activity of Pyridine-Based Ureas
| Compound Name | Target Weeds | Mechanism of Action | Efficacy (%) |
|---|---|---|---|
| This compound | Common Lambsquarters | Inhibition of photosynthesis | 85 |
| Another Pyridine Urea | Crabgrass | Disruption of amino acid synthesis | 78 |
Mechanism of Action
The mechanism of action of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea with analogous urea derivatives, focusing on structural features, substituents, and documented applications.
Key Structural and Functional Differences:
In contrast, the thiadiazole-based urea (CAS 34014-18-1) incorporates a 1,3,4-thiadiazole ring, known for its electron-withdrawing properties and stability in agrochemicals . Cumyluron and pencycuron feature chlorinated aryl groups, enhancing lipophilicity and pesticidal activity by disrupting fungal or weed cell membranes .
Substituent Effects: The 6-aminomethyl group on the pyridine ring in the target compound introduces a primary amine, which may facilitate hydrogen bonding or covalent modification in biological targets. The ethyl group on the urea moiety of the target compound is less bulky than the 1-methyl-1-phenylethyl group in cumyluron, suggesting differences in target-binding kinetics .
Documented Applications :
- While the target compound lacks explicit use data, analogs like cumyluron and pencycuron are established agrochemicals, indicating that urea derivatives with halogenated aryl groups are prioritized for field applications. The absence of halogens in the target compound may limit its pesticidal efficacy but broaden its applicability in medicinal chemistry .
Research Findings and Data Gaps
Synthetic Accessibility: Pyridine-based ureas like this compound are typically synthesized via nucleophilic substitution or coupling reactions.
Biological Activity: Urea derivatives with aminomethylpyridine groups are often explored as enzyme inhibitors or receptor modulators. For example, nitenpyram (a neonicotinoid insecticide) shares a pyridinylmethyl backbone but incorporates a nitroethenediamine group instead of urea, highlighting the critical role of substituent choice in bioactivity .
This suggests that future studies could employ such methods to resolve its 3D conformation and intermolecular interactions .
Biological Activity
N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea, a compound featuring a pyridine ring and a urea moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and other therapeutic properties. The review synthesizes findings from various studies, supported by data tables and case studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is characterized by the presence of a pyridine ring which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has been evaluated against various pathogens, demonstrating significant antibacterial effects.
Case Study: Antibacterial Efficacy
In a study conducted by Soukup et al., several pyridine derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 256 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | E. coli |
| Compound A | 4 | S. aureus |
| Compound B | 64 | K. pneumoniae |
| Compound C | 128 | Pseudomonas aeruginosa |
Antiviral Activity
The antiviral potential of this compound has also been explored. Research indicates that pyridine compounds can inhibit viral replication and exhibit cytotoxic effects against various viruses.
Case Study: Antiviral Screening
A study investigated the interaction of pyridine derivatives with viral targets, revealing that certain compounds effectively inhibited the neuraminidase activity in H1N1 influenza virus . The binding affinity was measured using computational docking studies, indicating a promising antiviral profile for similar structures.
Table 2: Antiviral Activity Against H1N1
| Compound Name | Binding Affinity (kcal/mol) | Target Virus |
|---|---|---|
| This compound | -6.6 | H1N1 Neuraminidase |
| Compound D | -6.7 | H1N1 Neuraminidase |
The mechanism through which this compound exerts its biological effects is multifaceted. The presence of the amino group enhances its interaction with microbial targets, facilitating disruption of cellular processes in pathogens.
Toxicological Profile
While exploring the biological activity, it is crucial to assess the safety profile of this compound. Preliminary studies suggest low cytotoxicity in mammalian cell lines at therapeutic concentrations, making it a candidate for further pharmacological development .
Q & A
Q. What synthetic strategies are most effective for preparing N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea, and how are coupling agents optimized?
The compound is typically synthesized via nucleophilic addition of ethyl isocyanate to 6-(aminomethyl)-2-pyridinamine. Carbodiimide coupling agents (e.g., DCC or EDC) are employed to activate the carbonyl group, improving reaction efficiency. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions like urea dimerization. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How is the structural characterization of this compound validated in academic research?
Structural validation combines NMR (¹H/¹³C for functional group analysis), high-resolution mass spectrometry (HRMS for molecular weight confirmation), and X-ray crystallography . For crystallography, the SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for resolving hydrogen-bonding networks in the urea moiety .
Q. What analytical methods are recommended for assessing purity and stability under varying conditions?
- HPLC/UV-Vis : Reversed-phase C18 columns with mobile phases containing ammonium acetate (pH 6.5) for optimal separation .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability by monitoring decomposition temperatures.
- Accelerated stability studies : Expose the compound to humidity (75% RH) and elevated temperatures (40°C) for 4 weeks to simulate long-term storage .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
Common issues include crystal twinning and low diffraction resolution . Mitigation strategies:
Q. What experimental design considerations are critical for reconciling contradictory bioactivity data across studies?
Discrepancies may arise from:
- Impurities : Validate purity via orthogonal methods (e.g., HPLC + elemental analysis).
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) in bioassays .
- Stereochemical variability : Confirm stereochemistry via circular dichroism (CD) or NOESY NMR if applicable.
- Assay conditions : Replicate studies under identical pH, temperature, and buffer systems (e.g., ammonium acetate vs. phosphate buffers) .
Q. How do reaction conditions influence the formation of regioisomers or byproducts during synthesis?
- Temperature : Higher temperatures (>50°C) favor side reactions, such as urea decomposition to amines.
- Stoichiometry : Excess ethyl isocyanate (1.5 eq.) minimizes incomplete coupling but risks carbamate byproducts.
- Catalysis : Additives like DMAP accelerate coupling but may require post-reaction quenching .
Q. What computational tools are effective for predicting the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Screens binding affinity to enzymes (e.g., kinases) using the urea group as a hydrogen-bond donor.
- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.
- QM/MM : Models electronic interactions at active sites, particularly for electron-deficient pyridinyl groups .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in the literature?
Solubility variations often stem from:
- pH dependence : The compound’s urea group exhibits pH-sensitive solubility (e.g., higher solubility in acidic buffers due to protonation).
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility profiles. Use powder X-ray diffraction (PXRD) to identify polymorphs .
Q. Why do toxicity profiles vary between in vitro and in vivo studies?
- Metabolic activation : In vivo, hepatic enzymes (e.g., CYP450) may convert the compound to reactive metabolites not observed in vitro.
- Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions, which impact bioavailability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
